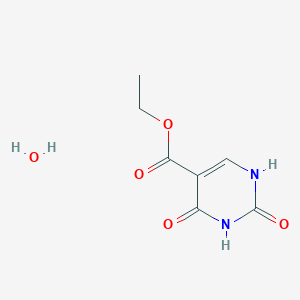
5-Carbethoxyuracil Hydrate
Vue d'ensemble
Description
5-Carbethoxyuracil Hydrate is a chemical compound with the CAS Number: 1820712-04-6 . Its molecular weight is 202.17 and its IUPAC name is ethyl 2,4-dihydroxypyrimidine-5-carboxylate hydrate . It is a white to yellow or grey solid .
Molecular Structure Analysis
The InChI code for 5-Carbethoxyuracil Hydrate is 1S/C7H8N2O4.H2O/c1-2-13-6 (11)4-3-8-7 (12)9-5 (4)10;/h3H,2H2,1H3, (H2,8,9,10,12);1H2 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Carbethoxyuracil Hydrate is a white to yellow or grey solid . It is stored at room temperature .Applications De Recherche Scientifique
Antiviral Activities
5-Carbethoxyuracil hydrate derivatives have been investigated for their potential antiviral activities. A study synthesized 1-carbethoxymethyluracils and derivatized them to hydrazides, which were then reacted with monosaccharides to create sugar hydrazones. These compounds showed moderate activity against hepatitis B virus (Ali, Amer, & Abdel-Rahman, 2007).
Reactivity and Alkylation Studies
The reactivity of 5-carbethoxy-2-thiouracil towards various organohalogen compounds under phase-transfer catalysis conditions has been studied, resulting in the production of S-monoalkylated and simultaneous S- and N-dialkylated products (Hassan, Mohamed, Shiba, El-Regal, & Khalil, 2003).
Chemoselectivity and Derivative Synthesis
Another research highlighted the chemoselectivity of C5-carbethoxy function in thiophene dicarboxylate towards nucleophilic attack by hydrazine hydrate. This resulted in the formation of various derivatives, including monocarbohydrazides and their reaction products, which were screened for antituberculosis, antibacterial, and antifungal activities (Hegde, Kolavi, & Khazi, 2006).
In Vitro Cytotoxicity
Studies have also explored the in vitro cytotoxicity of copper(I) halide complexes of 5-carbethoxy-2-thiouracil. These complexes were tested against various tumor cell lines, with mixed-ligand complexes containing triphenylphosphine showing high cytotoxicity compared to phosphine-free ones (Papazoglou, Cox, Hatzidimitriou, Kokotidou, Choli-Papadopoulou, & Aslanidis, 2014).
Synthesis and Biological Application
The synthesis and biological application of copper complex of 5-carbethoxy-2-thiouracil have been documented, focusing on its effects against tumor cell lines. This study observed that the mixed-ligand complexes with triphenylphosphine were extremely cytotoxic (Kumar & Suman, 2020).
Propriétés
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrimidine-5-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4.H2O/c1-2-13-6(11)4-3-8-7(12)9-5(4)10;/h3H,2H2,1H3,(H2,8,9,10,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIELLLWKQHKAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)NC1=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbethoxyuracil Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



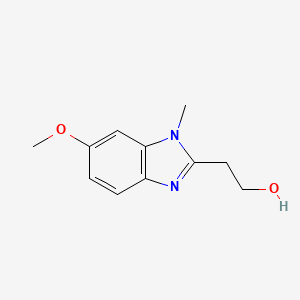
![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
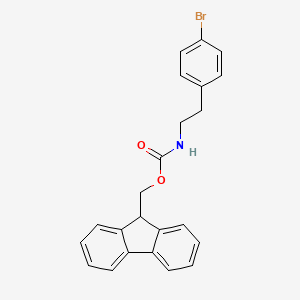
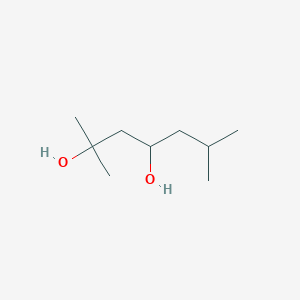
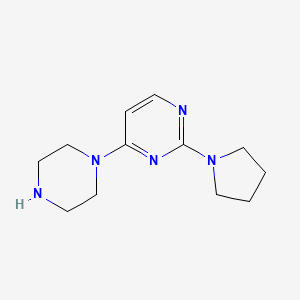



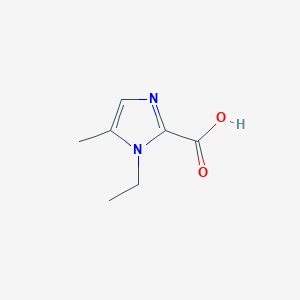
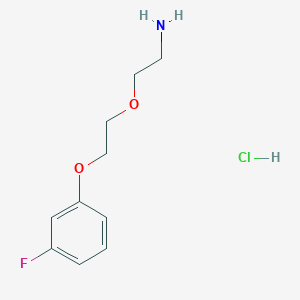

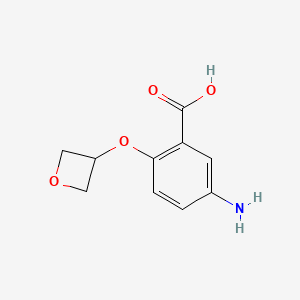
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)